Idarubicin hydrochloride

概要

説明

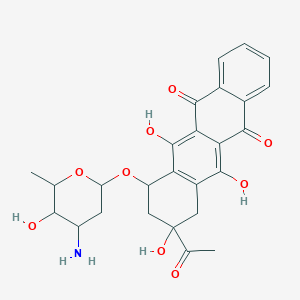

イダルビシン塩酸塩は、主に急性骨髄性白血病の治療に使用される、半合成アントラサイクリン系抗腫瘍剤です。 メトキシ基を持たないため、ダウノルビシンと構造的および薬理学的に関連していますが、脂溶性が高く細胞への取り込みが向上しています 。 この化合物はDNAにインターカレーションし、DNAヘリックスの巻き戻しを阻止することで、複製と転写のプロセスを阻害します 。

準備方法

合成経路と反応条件: イダルビシン塩酸塩の合成は、ダウノルビシンから始まり、複数のステップを伴います。 反応条件は通常、中間体の化合物から最終生成物への変換を促進するために、テトラブチルアンモニウムハライドを触媒として用います 。

工業生産方法: イダルビシン塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは、塩の使用量を減らし、不純物を最小限に抑えるように最適化されており、最終生成物の高収率と高純度を確保しています 。

化学反応の分析

反応の種類: イダルビシン塩酸塩は、以下の化学反応をいくつか経ます。

酸化: イダルビシノールという活性代謝産物を形成するために酸化される可能性があります。

還元: 還元反応は、官能基を変え、その活性を影響を与える可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムなどの還元剤がよく使用されます。

主要生成物: これらの反応から生成される主要な生成物には、イダルビシノールと様々な置換誘導体が含まれ、これらは異なる薬理学的性質を持つ可能性があります 。

4. 科学研究の応用

イダルビシン塩酸塩は、科学研究において幅広い用途があります。

化学: DNAインターカレーションと構造修飾が活性に及ぼす影響を研究するためのモデル化合物として使用されます。

生物学: 研究者は、細胞への取り込みメカニズムと細胞プロセスへの影響を調査するために使用します。

医学: 様々な種類の白血病やその他の癌の治療における有効性を広く研究されています。

科学的研究の応用

Clinical Applications

1. Treatment of Acute Myeloid Leukemia (AML)

Idarubicin is predominantly indicated for treating AML in adults. It is often used in combination with other chemotherapeutic agents to enhance efficacy. Studies have shown that idarubicin can improve overall survival rates in patients with AML when administered as part of a multi-drug regimen, particularly in induction and consolidation therapy .

2. Other Hematological Malignancies

Beyond AML, idarubicin has been investigated for its efficacy against other types of cancers, including:

- Acute Lymphoblastic Leukemia (ALL) : Research indicates potential benefits when used in combination therapies.

- Lymphomas : Idarubicin has shown effectiveness against various lymphomas, including non-Hodgkin lymphoma .

Pharmacokinetics

Idarubicin is characterized by:

- High Lipophilicity : This property allows for enhanced cellular uptake compared to other anthracyclines like daunorubicin.

- Metabolism : The drug undergoes extensive hepatic metabolism, primarily via reduction to its active metabolite, idarubicinol, which also exhibits antitumor activity .

Side Effects and Management

Common side effects associated with idarubicin include:

- Cardiotoxicity : Although it has a lower risk compared to other anthracyclines, monitoring cardiac function is crucial during treatment.

- Myelosuppression : Patients may experience significant reductions in blood cell counts, necessitating careful monitoring and supportive care .

Liposomal Formulations

Recent studies have explored liposomal formulations of idarubicin to enhance its therapeutic index. Liposomes can improve drug delivery by:

- Reducing systemic toxicity.

- Enhancing drug accumulation at tumor sites.

- Overcoming multidrug resistance mechanisms in cancer cells .

Ongoing Clinical Trials

Numerous clinical trials are currently assessing the efficacy of idarubicin in various settings:

- Combination Therapies : Evaluating its use alongside other agents like cytarabine in AML treatment protocols.

- Targeted Delivery Systems : Investigating novel delivery mechanisms to minimize side effects while maximizing efficacy .

Case Studies

| Study | Population | Treatment Regimen | Outcomes |

|---|---|---|---|

| Study 1 | Adults with AML | Idarubicin + Cytarabine | Improved complete remission rates |

| Study 2 | Patients with ALL | Idarubicin + Multi-agent therapy | Enhanced overall survival |

| Study 3 | Lymphoma patients | Idarubicin + Rituximab | Increased response rates |

作用機序

イダルビシン塩酸塩は、DNAにインターカレーションすることで効果を発揮します。これは、DNAヘリックスの巻き戻しを阻止し、複製と転写のプロセスを阻害して細胞死をもたらします。 この化合物は、DNA複製と修復に不可欠な酵素であるトポイソメラーゼIIも阻害します 。 さらに、DNAにさらなる損傷を与えるフリーラジカルを生成します 。

類似化合物:

ダウノルビシン: 構造的に似ていますが、メトキシ基の存在により親油性が低くなっています。

ドキソルビシン: 固形腫瘍に対して幅広い活性を有する別のアントラサイクリンです。

独自性: イダルビシン塩酸塩は、脂溶性が高いことが特徴で、細胞への取り込みが向上し、効力が強くなっています。 DNAにインターカレーションし、トポイソメラーゼIIを阻害する能力は、強力な抗腫瘍剤となっています 。

類似化合物との比較

Daunorubicin: Structurally similar but less lipophilic due to the presence of a methoxy group.

Doxorubicin: Another anthracycline with a broader spectrum of activity against solid tumors.

Epirubicin: Similar to doxorubicin but with a different stereochemistry, leading to different pharmacokinetics.

Uniqueness: Idarubicin Hydrochloride is unique due to its enhanced lipophilicity, which allows for better cellular uptake and increased potency. Its ability to intercalate into DNA and inhibit topoisomerase II makes it a powerful antineoplastic agent .

生物活性

Idarubicin hydrochloride, a potent anthracycline antibiotic, is primarily utilized in the treatment of various malignancies, particularly acute myeloid leukemia (AML) and other hematological cancers. Its biological activity is characterized by its mechanism of action, pharmacokinetics, and therapeutic efficacy, which are critical for understanding its role in clinical oncology.

Idarubicin functions as a DNA intercalator , meaning it inserts itself between DNA base pairs. This intercalation disrupts the normal functioning of DNA and RNA synthesis by inhibiting the enzyme topoisomerase II , which is crucial for DNA replication and transcription. The disruption leads to DNA strand breaks and ultimately induces apoptosis in cancer cells . In addition to its primary mechanism, idarubicin generates free radicals through its interaction with iron, further contributing to its cytotoxic effects .

Pharmacokinetics

The pharmacokinetic profile of idarubicin reveals important insights into its absorption, distribution, metabolism, and excretion:

- Absorption : Idarubicin is rapidly absorbed when administered intravenously, achieving peak plasma concentrations within 2 to 4 hours .

- Distribution : It has a high volume of distribution (1700-1800 L/m²), indicating extensive tissue binding. Plasma protein binding is significant, with approximately 97% of idarubicin bound to proteins .

- Metabolism : Idarubicin is metabolized primarily to its active metabolite, idarubicinol , which retains cytotoxic activity. The elimination half-life of idarubicin ranges from 11 to 25 hours, while idarubicinol has a longer half-life of 41 to 69 hours .

- Excretion : The drug is excreted mainly via bile and urine, with a notable enterohepatic recycling process contributing to prolonged activity in the body .

Efficacy and Clinical Applications

Idarubicin demonstrates superior efficacy compared to other anthracyclines like daunorubicin. It has been shown to be effective against both leukemia and murine lymphomas , making it a preferred choice in certain chemotherapy regimens . The following table summarizes key clinical findings related to idarubicin's efficacy:

Case Studies

-

Case Study in AML Treatment :

A cohort study involving patients with relapsed AML treated with idarubicin showed a significant increase in remission rates compared to historical controls receiving alternative therapies. Patients received idarubicin at doses ranging from 10-12 mg/m² for three consecutive days as part of combination therapy with cytarabine. -

Antimicrobial Activity :

Recent research indicates that idarubicin also exhibits antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies demonstrated that idarubicin disrupted MRSA cell membranes and inhibited DNA topoisomerase IIA subunits. This suggests potential applications beyond oncology, particularly in treating resistant bacterial infections when combined with agents like fosfomycin .

特性

IUPAC Name |

9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXDZDZNSLXDNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00860722 | |

| Record name | 3-Acetyl-3,5,12-trihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57852-57-0 | |

| Record name | idarubicin hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=256439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。